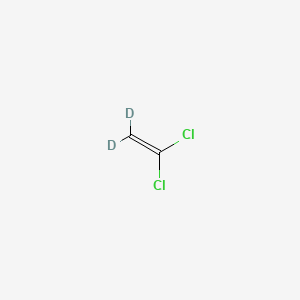

Ethene-1,1-d2, 2,2-dichloro-

概要

説明

“Ethene-1,1-d2, 2,2-dichloro-” is a compound that is related to Ethene, which is also known as Ethylene . Ethene is a colorless flammable gas that is used in the manufacture of polymers . The “d2” in the name indicates the presence of two deuterium (heavy hydrogen) atoms. The “2,2-dichloro-” indicates that there are two chlorine atoms attached to the second carbon atom in the ethene molecule .

Molecular Structure Analysis

The molecular structure of “Ethene-1,1-d2, 2,2-dichloro-” would be similar to that of Ethene, but with the modifications indicated by the name. That is, it would have two deuterium atoms and two chlorine atoms attached to the carbon atoms .科学的研究の応用

Environmental Contaminant Analysis

1,1-Dichloroethene-d2 is often studied for its impact on the environment. It’s used as a tracer to understand the movement and degradation of chlorinated hydrocarbons in groundwater . Researchers use it to simulate the behavior of pollutants and to develop remediation strategies.

Carcinogenicity Studies

The compound has been evaluated for carcinogenicity by the EPA’s Office of Health and Environmental Assessment. It’s classified as Group C, indicating no evidence in humans but limited evidence in animals . This makes it a subject of interest in toxicology and cancer research.

Vibrational Spectroscopy

In the field of spectroscopy, 1,1-Dichloroethene-d2 is used to study vibrational and electronic energy levels. Its molecular vibrations provide insights into the structural dynamics of chlorinated hydrocarbons .

Neurotoxicity Mechanism Research

Although the specific research cited involves 1,2-Dichloroethane, it’s closely related to 1,1-Dichloroethene-d2. Studies on neurotoxicity mechanisms, such as oxidative stress and neurotransmitter changes, can be relevant due to structural similarities .

Metabolic Pathway Analysis

Research on 1,1-Dichloroethene-d2 includes its metabolic pathways in organisms. It’s used to understand the toxification and detoxification processes, particularly in liver cells, and the role of enzymes like P450 2E1 .

作用機序

Target of Action

1,1-Dichloroethene-d2, also known as Ethene-1,1-d2, 2,2-dichloro-, primarily targets the central nervous system . It is an organochloride with the molecular formula CHCl2CH3 .

Mode of Action

The compound interacts with its targets, causing symptoms such as sedation, inebriation, convulsions, spasms, and unconsciousness at high concentrations

Biochemical Pathways

Anaerobic transformations of 1,1,1-trichloroethane (TCA), a precursor to 1,1-Dichloroethene-d2, have been studied. TCA was biologically transformed to 1,1-dichloroethane (DCA) and chloroethane (CA) and further to ethane by reductive dechlorination .

Pharmacokinetics

Like most chlorocarbons, it is poorly soluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The primary result of the action of 1,1-Dichloroethene-d2 is its impact on the central nervous system, leading to symptoms such as sedation, inebriation, convulsions, spasms, and unconsciousness at high concentrations .

特性

IUPAC Name |

1,1-dichloro-2,2-dideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXVIGDEPROXKC-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloroethene-d2 | |

CAS RN |

22280-73-5 | |

| Record name | Ethene-1,1-d2, 2,2-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene-1,1-d2, 2,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

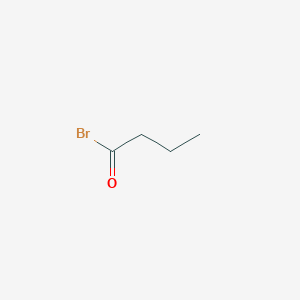

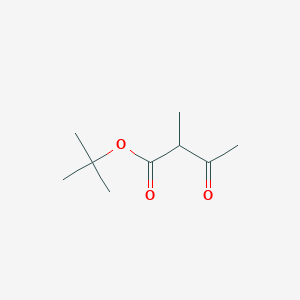

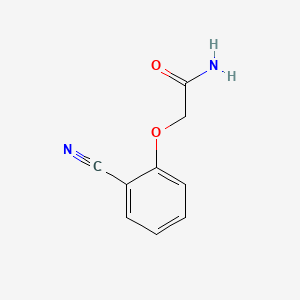

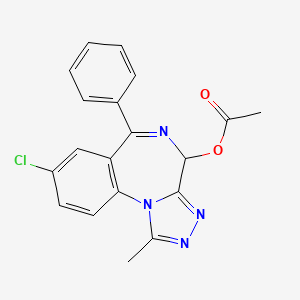

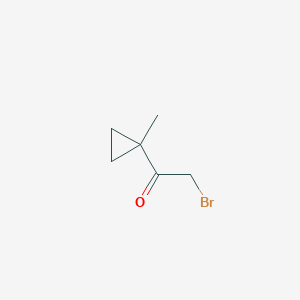

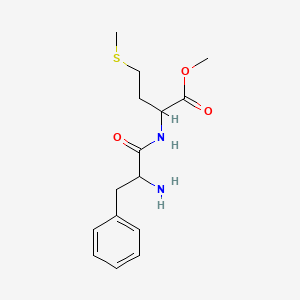

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)

![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)

![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)